molecular formula C10H11NO2S B14448663 2-Azetidinone, 4-((2-(hydroxymethyl)phenyl)thio)- CAS No. 76945-18-1

2-Azetidinone, 4-((2-(hydroxymethyl)phenyl)thio)-

Cat. No.: B14448663
CAS No.: 76945-18-1
M. Wt: 209.27 g/mol
InChI Key: HFXDIDZYJHSRMV-UHFFFAOYSA-N
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Description

2-Azetidinone, 4-((2-(hydroxymethyl)phenyl)thio)- is a compound belonging to the class of β-lactams, which are well-known for their significance in medicinal chemistry, particularly in the synthesis of antibiotics. The structure of this compound includes a four-membered azetidinone ring with a phenylthio group substituted at the fourth position and a hydroxymethyl group attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azetidinone, 4-((2-(hydroxymethyl)phenyl)thio)- typically involves the cyclization of appropriate precursors. One common method is the Staudinger ketene-imine cycloaddition, where a ketene reacts with an imine to form the azetidinone ring . The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Azetidinone, 4-((2-(hydroxymethyl)phenyl)thio)- undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The azetidinone ring can be reduced to form different derivatives.

    Substitution: The phenylthio group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of reduced azetidinone derivatives.

    Substitution: Formation of substituted phenylthio derivatives.

Scientific Research Applications

2-Azetidinone, 4-((2-(hydroxymethyl)phenyl)thio)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Azetidinone, 4-((2-(hydroxymethyl)phenyl)thio)- involves its interaction with specific molecular targets. For instance, in its role as an antibiotic, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to cell lysis . The compound’s structure allows it to fit into the active sites of these enzymes, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azetidinone, 4-((2-(hydroxymethyl)phenyl)thio)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxymethyl group enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic and medicinal chemistry.

Properties

CAS No.

76945-18-1

Molecular Formula

C10H11NO2S

Molecular Weight

209.27 g/mol

IUPAC Name

4-[2-(hydroxymethyl)phenyl]sulfanylazetidin-2-one

InChI

InChI=1S/C10H11NO2S/c12-6-7-3-1-2-4-8(7)14-10-5-9(13)11-10/h1-4,10,12H,5-6H2,(H,11,13)

InChI Key

HFXDIDZYJHSRMV-UHFFFAOYSA-N

Canonical SMILES

C1C(NC1=O)SC2=CC=CC=C2CO

Origin of Product

United States

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